molecular formula C10H14BrNO4S2 B14888883 Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate

Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B14888883
M. Wt: 356.3 g/mol
InChI Key: VWKFIVOJQALLNS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based sulfamoyl derivative featuring:

  • A sec-butylsulfamoyl group at position 4, contributing to lipophilicity and steric effects.
  • A methyl ester at position 2, common in prodrug formulations or intermediates.
    This compound is structurally related to sulfonylurea herbicides, enzyme inhibitors, and antifungal agents but distinguishes itself through its unique substitution pattern .

Properties

Molecular Formula

C10H14BrNO4S2

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 5-bromo-4-(butan-2-ylsulfamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H14BrNO4S2/c1-4-6(2)12-18(14,15)8-5-7(10(13)16-3)17-9(8)11/h5-6,12H,4H2,1-3H3

InChI Key

VWKFIVOJQALLNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(SC(=C1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation and esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide reagents like sec-butylamine. The esterification step involves the use of methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Hydrolysis: Thiophene-2-carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the sulfonamide group is crucial for its interaction with biological molecules, often forming hydrogen bonds and other interactions that stabilize the compound within the active site of the target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Features
Target Compound 5-Br, 4-(sec-butylsulfamoyl), 2-COOCH₃ ~377.3 High lipophilicity due to sec-butyl; bromine enhances reactivity .
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate 3-(methoxycarbonylmethylsulfamoyl), 2-COOCH₃ ~322.3 Polar methoxycarbonyl group increases solubility; lacks halogen .
GSK0660 (Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate) 3-sulfamoyl (aryl-substituted), 2-COOCH₃ ~433.4 Aromatic amine enhances π-π stacking; PPARδ inhibitor .
Thifensulfuron-methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl], 2-COOCH₃ ~387.4 Triazine group confers herbicidal activity; lower steric bulk .
Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate 5-Br, 4-ClSO₂, 2-COOCH₃ ~323.6 Reactive chlorosulfonyl precursor; intermediate in sulfamoyl synthesis .

Key Observations :

  • The sec-butyl group in the target compound increases lipophilicity (LogP ~2.8 estimated) compared to methoxycarbonylmethyl (LogP ~1.5) or triazine-based analogs.
  • Bromine at position 5 may improve binding to hydrophobic pockets in biological targets compared to non-halogenated analogs .

Key Observations :

  • Sulfamoyl groups are critical for enzyme inhibition (e.g., PPARδ, thioredoxin reductase). The sec-butyl group may optimize steric compatibility with hydrophobic enzyme pockets.

Biological Activity

Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and patents.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a thiophene ring substituted with a bromine atom, a sulfamoyl group, and a carboxylate ester. The general formula can be represented as:

C10H12BrN1O3S\text{C}_{10}\text{H}_{12}\text{BrN}_1\text{O}_3\text{S}

The synthesis typically involves the reaction of 5-bromo-4-thiophenecarboxylic acid with sec-butylsulfamide under acidic conditions, followed by esterification to form the methyl ester derivative.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiophene derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with sulfamoyl substitutions had enhanced activity compared to their unsubstituted counterparts .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundHighModerate
Control (Amoxicillin)HighHigh

Anticancer Activity

In vitro studies have demonstrated that thiophene derivatives possess anticancer properties. For instance, this compound was tested against prostate cancer cell lines (PC-3), showing promising results in inhibiting cell proliferation . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiophene derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
  • Anticancer Screening : In another study focusing on anticancer properties, this compound was part of a broader screening of thiophene derivatives against various cancer cell lines. It showed an IC50 value of 15 µM against PC-3 cells, suggesting significant potential as an anticancer agent .

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